

Quantitative Profile of Gemfibrozil as a PPAR α Agonist

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Compound Focus: Gemfibrozil

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The table below summarizes key quantitative data on **gemfibrozil**'s binding and activation of PPAR α , compared to other agonists.

Agonist Name	Binding Affinity for PPAR α (IC ₅₀ or EC ₅₀)	PPAR α Transactivation Assay (EC ₅₀)	Key Experimental Findings / Context
Gemfibrozil	Not specified in search results	>25 μ M (GAL4 transactivation assay) [1]	FDA-approved lipid-lowering drug. Reduces soluble and insoluble amyloid-beta in Alzheimer's mouse models [2].
Fenofibric Acid (active metabolite of fenofibrate)	Could not be determined in fluorescence polarization assay [1]	12 μ M (GAL4 transactivation assay) [1]	A well-characterized PPAR α ligand [1].
BMS-687453	260 \pm 80 nM (fluorescence polarization assay) [1]	310 nM (GAL4 transactivation assay) [1]	Novel, high-affinity, selective PPAR α agonist [1].

Agonist Name	Binding Affinity for PPAR α (IC ₅₀ or EC ₅₀)	PPAR α Transactivation Assay (EC ₅₀)	Key Experimental Findings / Context
BMS-711939	97 \pm 25 nM (fluorescence polarization assay) [1]	140 nM (GAL4 transactivation assay) [1]	Novel, high-affinity, selective PPAR α agonist [1].
WY-14643	Information not in search results	Information not in search results	A potent and selective classical PPAR α agonist used in research [3].

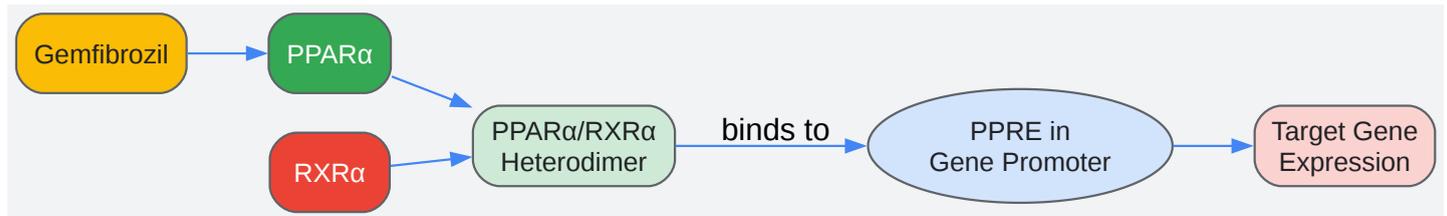
Therapeutic Applications in Neurological Diseases

Gemfibrozil's potential neuroprotective effects are mediated through PPAR α activation, influencing various disease models as summarized below.

Disease Model	Reported Efficacy of Gemfibrozil	Proposed Mechanism of Action
Alzheimer's Disease	Reduced amyloid-beta in mouse hippocampus [2].	Activation of the autophagy-lysosomal pathway [2].
Multiple Sclerosis (EAE model)	Conflicting findings: effective in some studies [2] [4], ineffective in others via PPAR α [4].	Shifting T-cell response from pro-inflammatory Th1 to anti-inflammatory Th2; preservation of blood-brain barrier integrity via PPARβ/δ [2] [4].
Spinal Cord Injury	Ineffective or worsened tissue pathology in mouse models [5].	N/A - treatment was not beneficial in these studies [5].
Late Infantile Batten Disease	Increased TPP1 enzyme activity in brain cells [6].	PPAR α /RXR α heterodimer binding to the <i>Cln2/TPP1</i> gene promoter [6].

Molecular Mechanisms of PPAR α Activation

PPAR α is a ligand-activated transcription factor. The diagram below illustrates the core mechanism of **gemfibrozil**-induced PPAR α activation and gene regulation.



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Core pathway of **gemfibrozil**-induced PPAR α activation and gene regulation.

- **Receptor Activation:** PPAR α must form a **heterodimer with the retinoid X receptor (RXR)** to function [2] [6]. This heterodimer binds to specific DNA sequences known as **Peroxisome Proliferator Response Elements (PPREs)** in the promoter regions of target genes [2].
- **Gene Regulation:** The binding of the activated heterodimer to PPREs leads to the transcription of genes involved in diverse cellular processes. In the context of therapy, this includes genes for proteins like **tripeptidyl-peptidase 1 (TPP1)** in Batten disease and those modulating **fatty acid oxidation** and **inflammation** [6].
- **Nuclear-Cytoplasmic Shuttling:** PPAR α 's activity is also regulated by its movement between the cytoplasm and nucleus. Ligand binding (e.g., by **gemfibrozil** or the potent agonist WY14643) promotes its **accumulation in the nucleus**, enhancing its transcriptional activity [2].

Nuances and Contradictory Findings

A critical finding for researchers is that **gemfibrozil's therapeutic effects are not exclusively mediated by PPAR α** [4]. Studies in PPAR α knockout mice have shown that its efficacy in preserving the blood-brain barrier and treating EAE can occur through **PPAR β/δ (PPAR δ)** instead [4]. Furthermore, in spinal cord injury models, **gemfibrozil** either showed no benefit or worsened histopathological outcomes [5]. These findings highlight that **gemfibrozil's effects are highly context-dependent**, varying with the specific disease model and physiological conditions.

Experimental Protocols for Key Findings

Protocol 1: Investigating PPAR α Agonist Binding (Fluorescence Polarization Assay)

This method measured the binding affinity of novel agonists in the search results [1].

- **Protein Purification:** Express and purify the recombinant human PPAR α ligand-binding domain (LBD), often with a His-tag for isolation [1].
- **Competitive Binding:** Incubate the purified PPAR α LBD with a fluorescently labeled reference ligand and the test compound (e.g., **gemfibrozil**, BMS-687453). The test compound competes with the reference ligand for binding to the receptor.
- **Measurement & Analysis:** Measure the change in fluorescence polarization. A decrease indicates displacement of the reference ligand. The **IC₅₀ value** (concentration that inhibits 50% of reference ligand binding) is calculated from a dose-response curve [1].

Protocol 2: Evaluating Efficacy in an EAE Model of Multiple Sclerosis

This describes an *in vivo* protocol from the search results [4].

- **EAE Induction:** Immunize 8-10-week-old C57/BL6 mice with myelin oligodendrocyte glycoprotein peptide (MOG³⁵⁻⁵⁵) emulsified in Complete Freund's Adjuvant. Administer pertussis toxin intravenously on the day of immunization and 48 hours later [4].
- **Drug Treatment:** Administer **gemfibrozil** (e.g., 7.5 mg/kg/day) orally via gavage, suspended in a vehicle like 0.1% methyl cellulose. Treatment typically begins after disease induction [4].
- **Disease Assessment:** Monitor and score mice daily for clinical signs of EAE. At the endpoint, analyze tissues for histopathology, inflammatory cell infiltration, and gene expression [4].

Key Insights for Researchers

- **Consider Agonist Selectivity:** **Gemfibrozil** is a relatively weak PPAR α agonist. For highly specific PPAR α activation in experimental models, more potent and selective agonists like **WY-14643** or the BMS compounds may be preferable [1] [3].
- **Account for Broader Mechanisms:** **Gemfibrozil's** effects may involve other PPAR subtypes or pathways. Always include data from **PPAR knockout models** to confirm the specific receptor mediating the observed effect [4].

- **Acknowledge Context-Dependent Outcomes:** A positive result in one neurological disease model (e.g., EAE) does not guarantee efficacy in others (e.g., spinal cord injury), as the underlying pathophysiology and role of PPAR α differ [2] [5].

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